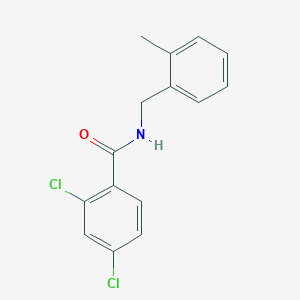![molecular formula C27H22ClNO6S B300504 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B300504.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD18, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of inflammatory cytokines and the promotion of anti-inflammatory cytokines, which results in the anti-inflammatory effects of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Additionally, PPARγ activation leads to the inhibition of cancer cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to increase insulin sensitivity and improve glucose metabolism, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione for lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied, and there is a large body of scientific literature on its properties and potential therapeutic applications. One limitation of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione for lab experiments is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Additionally, research could focus on the potential applications of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research could focus on the potential use of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the activation of PPARγ. While there are advantages and limitations to using 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments, there are several future directions for research on this compound, including the development of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione derivatives and the exploration of its potential applications in the treatment of neurodegenerative diseases and in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves a multi-step process that begins with the reaction of 6-chloro-1,3-benzodioxole with formaldehyde to form the intermediate compound 3-(6-chloro-1,3-benzodioxol-5-yl)methanol. This intermediate is then reacted with thiosemicarbazide to form the thiazolidine ring and subsequently, with 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde to form the final product, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C27H22ClNO6S |
Peso molecular |
524 g/mol |
Nombre IUPAC |
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H22ClNO6S/c1-16-4-3-5-18(8-16)14-33-21-7-6-17(9-22(21)32-2)10-25-26(30)29(27(31)36-25)13-19-11-23-24(12-20(19)28)35-15-34-23/h3-12H,13-15H2,1-2H3/b25-10- |
Clave InChI |
JOGFAMYRNWLBTQ-MRUKODCESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
SMILES canónico |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)
![N-[4-(benzyloxy)phenyl]-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300426.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B300430.png)


![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)